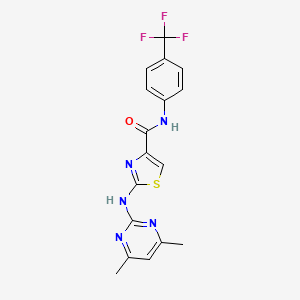

3-Amino-4-(2,2,2-trifluoroethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as condensation reactions and cyclization processes. For instance, the synthesis of a compound with a trifluoromethoxy group is described in paper , where 1-isocyanato-2-(trifluoromethoxy)benzene is condensed with 4-morpholino-1H-indazol-3-amine. This suggests that similar methods could potentially be applied to synthesize 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide.

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques such as X-ray diffraction, as seen in paper and . These compounds exhibit various intermolecular interactions, including hydrogen bonding and pi-pi stacking interactions, which are crucial for the stability of the crystal structure. These findings can be extrapolated to predict that 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide may also form stable crystals with similar intermolecular interactions.

Chemical Reactions Analysis

The electrochemical behavior of amino-substituted benzamides is explored in paper , where the primary amino group is identified as the main electroactive center. This suggests that the amino group in 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide could also undergo similar electrochemical oxidation processes, potentially forming quinonediimine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by the presence of functional groups such as amino and trifluoromethyl groups. For example, the fluorinated compounds discussed in paper exhibit excellent solubility in amide-type solvents and form transparent, tough films. These properties could be expected for 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide as well, considering its structural similarities.

Biological Activity

The biological activity of related compounds is also of interest, as seen in paper , where the synthesized compound shows inhibition of cancer cell proliferation. This indicates that 3-Amino-4-(2,2,2-trifluoroethoxy)benzamide might also possess biological activities worth investigating, particularly in the context of antiproliferative effects.

Applications De Recherche Scientifique

Synthesis and Material Science

A range of semifluorinated aromatic polyamides was synthesized through direct polycondensation, involving different semifluorinated aromatic diamines. These polymers, characterized by their solubility in organic solvents, high glass-transition temperatures, and good thermal stability, have potential applications in advanced material science due to their clear and flexible nature with notable tensile strengths and modulus of elasticity. This research opens avenues for the development of new materials with specific thermal and mechanical properties (Bera et al., 2012).

Advanced Epoxy Resins

The synthesis of hexahydro-s-triazine (HT) derivatives, including an acid-degradable epoxy resin using HT as a curing agent, demonstrates a unique approach toward developing recollectable and environmentally friendly materials. These materials exhibit high thermal and mechanical properties comparable to traditional epoxy resins, suggesting their utility in areas requiring acid-degradable materials for easy recycling or disposal (You et al., 2017).

Photoluminescent Materials

Research into pyridyl substituted benzamides with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties has revealed compounds that exhibit luminescence in both solution and solid states. These materials' AEE behavior, dependent on solvent polarity, alongside their mechanochromic properties, suggests potential applications in sensors, optoelectronics, and as advanced luminescent materials for various technological applications (Srivastava et al., 2017).

Electrochemical Studies and Antioxidant Activity

Amino-substituted benzamide derivatives have been studied for their electrochemical oxidation mechanisms, which are essential for understanding their antioxidant activity. These studies provide insights into the design of potent antioxidants for pharmaceutical or food industry applications, highlighting the role of structural variations on their activity and potential utility (Jovanović et al., 2020).

Catalytic Applications

Direct carbonylation of aminoquinoline benzamides using cobalt catalysis presents a method for synthesizing imides from benzoic and acrylic acid derivatives. This research underscores the utility of such compounds in catalytic processes, potentially offering new pathways for the synthesis of valuable chemical intermediates in industrial chemistry (Grigorjeva & Daugulis, 2014).

Supramolecular Assembly and Heterogeneous Catalysis

Benzene-1,3,5-tricarboxamides (BTAs) based amines were used to construct amide-functionalized covalent organic frameworks (COFs), demonstrating their potential as efficient catalysts for organic reactions such as Knoevenagel condensation. This application illustrates the role of such compounds in the development of new catalytic materials that could enhance the efficiency of chemical transformations (Li et al., 2019).

Propriétés

IUPAC Name |

3-amino-4-(2,2,2-trifluoroethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-2-1-5(8(14)15)3-6(7)13/h1-3H,4,13H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABQPFGHDPQYNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2550734.png)